Di-tert-butyl hydrogen phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

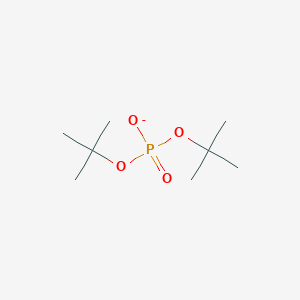

Structure

2D Structure

Properties

IUPAC Name |

ditert-butyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWZQCDRZRYAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330480 | |

| Record name | Di-tert-butyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33494-81-4 | |

| Record name | Phosphoric acid, bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33494-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Hydrogen Phosphate from tert-Butanol

Abstract

Di-tert-butyl hydrogen phosphate (DBHP) is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized for the introduction of phosphate monoesters into complex molecules. Its sterically hindered tert-butyl groups provide a unique combination of stability and selective deprotection, making it an invaluable tool in the synthesis of phosphate prodrugs and biologically active compounds.[1][2] However, the same steric bulk that imparts these desirable properties also presents significant challenges in its synthesis.[1][3] Direct phosphorylation of tert-butanol is often inefficient, leading to side reactions such as elimination to form isobutylene. This guide provides a comprehensive exploration of a robust and widely adopted two-step synthetic pathway, beginning from tert-butanol. We will delve into the causal mechanisms behind the experimental choices, provide detailed, field-proven protocols, and address critical safety considerations, offering researchers a self-validating system for the successful synthesis of this important compound.

Introduction: The Strategic Importance of this compound

In pharmaceutical development, modifying a drug's structure to enhance its bioavailability and therapeutic profile is a constant objective. The phosphorylation of parent drugs to create phosphate prodrugs is a well-established strategy to improve aqueous solubility and absorption. This compound, and its precursor di-tert-butyl phosphite, are key intermediates in this process.[3] The tert-butyl protecting groups are stable under a variety of reaction conditions but can be cleaved under specific acidic conditions to unmask the phosphate moiety.

The primary challenge in synthesizing tert-butylated phosphates lies in the steric hindrance imposed by the bulky tert-butyl group.[1] This encumbrance inhibits direct nucleophilic attack on phosphorus reagents, often requiring carefully optimized, indirect synthetic routes. This guide focuses on the most practical and reliable of these routes: the synthesis of an intermediate, di-tert-butyl phosphite, followed by its oxidation to the final product, this compound.

Strategic Overview of the Synthetic Pathway

The direct reaction of tert-butanol with phosphorylating agents like phosphorus oxychloride is complicated by low yields and competing elimination reactions. A more effective strategy involves a two-stage process that navigates these challenges by utilizing a more stable intermediate.

Stage 1: Synthesis of Di-tert-butyl Phosphite (a P(III) species). The most common and scalable method for producing the di-tert-butyl phosphite intermediate is through a base-catalyzed transesterification reaction.[3] This approach involves reacting a simple dialkyl phosphite, such as dimethyl phosphite, with an excess of tert-butanol.[4] The use of a catalyst like calcium hydroxide and heating to reflux drives the reaction forward by removing the more volatile methanol byproduct.[4] An alternative, though often lower-yielding route, involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol in the presence of a tertiary amine base.[5][6] This method can inadvertently form tri-tert-butyl phosphite, an unstable compound that readily decomposes to the desired di-tert-butyl phosphite.[3][6]

Stage 2: Oxidation to this compound (a P(V) species). With the stable phosphite intermediate in hand, the final step is a straightforward oxidation of the phosphorus center from the +3 to the +5 oxidation state. This transformation is crucial for creating the final phosphate product.[3] Efficient oxidation can be achieved using various reagents, with one common method employing hydrogen peroxide in the presence of a catalytic amount of potassium iodide.[3]

Detailed Experimental Protocols

The following protocols represent a validated, step-by-step methodology for the synthesis.

Part A: Synthesis of Di-tert-butyl Phosphite via Transesterification

This procedure is adapted from established methods utilizing a base-catalyzed transesterification.[3][4]

Materials & Equipment:

-

3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Vacuum distillation apparatus

-

Reagents: Dimethyl phosphite, tert-Butanol, Calcium hydroxide (Ca(OH)₂)

Procedure:

-

Reaction Setup: In a 3-liter, three-necked round-bottom flask purged with nitrogen, add dimethyl phosphite (110 g, 1.0 mol), tert-butanol (260 g, 3.5 mol), and calcium hydroxide (3.3 g, 0.045 mol).[4] The excess tert-butanol is critical to drive the reaction equilibrium towards the desired product.

-

Transesterification: With stirring, heat the mixture to reflux. A fraction consisting of methanol will begin to distill at approximately 60-65°C.[4] Continue to collect this fraction.

-

Driving the Reaction: Once the methanol has been removed, increase the temperature of the heating mantle. The bottom of the flask should reach about 130°C.[4] Excess tert-butanol will begin to reflux and can be collected via the distillation head.

-

Isolation of Crude Product: After the excess tert-butanol has been distilled off, the remaining liquid in the flask is the crude di-tert-butyl phosphite.

-

Purification: Purify the crude product by vacuum distillation at a pressure of approximately 1 kPa. The pure di-tert-butyl phosphite will be collected as a colorless liquid. A typical yield is around 91.5%.[4]

Part B: Oxidation to this compound

This protocol describes the efficient oxidation of the phosphite intermediate.

Materials & Equipment:

-

Jacketed reaction vessel or a round-bottom flask in an ice/water bath

-

Magnetic stirrer

-

Addition funnel

-

Reagents: Di-tert-butyl phosphite, Hydrogen peroxide (30% solution), Potassium iodide (KI), Potassium bicarbonate (KHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the purified di-tert-butyl phosphite (from Part A) in a suitable solvent like dichloromethane in a reaction vessel cooled to 0-5°C.

-

Catalyst Addition: Add a catalytic amount of potassium iodide to the stirred solution.

-

Oxidation: Slowly add a 30% hydrogen peroxide solution via an addition funnel, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic and careful control of the addition rate is necessary.

-

Quenching: After the addition is complete and the reaction is stirred for an appropriate time (monitored by TLC or ³¹P NMR), quench any remaining peroxide by adding a saturated solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Mechanistic Rationale and Causality

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

-

Role of the Base Catalyst: In the transesterification step, the calcium hydroxide acts as a base to facilitate the reaction. While the exact mechanism can be complex, it is understood to increase the nucleophilicity of the system, enabling the displacement of methoxy groups by the bulkier tert-butoxy groups.

-

Le Châtelier's Principle in Action: The reaction is an equilibrium. By physically removing the methanol byproduct through distillation, the equilibrium is continuously shifted towards the formation of the di-tert-butyl phosphite product, ensuring a high conversion rate.

-

The P(III) to P(V) Oxidation: Di-tert-butyl phosphite exists predominantly in the phosphonate form with a hydrogen atom directly bonded to phosphorus. The oxidation step converts this P(III) species to a more stable pentavalent phosphate (P(V)). The H₂O₂/KI system is an effective way to achieve this, where iodide is oxidized to hypoiodite, which then acts as the active oxidant for the phosphorus center.

Quantitative Data Summary

| Parameter | Dimethyl Phosphite | tert-Butanol | Di-tert-butyl Phosphite | This compound |

| Formula | C₂H₇O₃P | C₄H₁₀O | C₈H₁₉O₃P | C₈H₁₉O₄P |

| M.W. ( g/mol ) | 110.05 | 74.12 | 194.21 | 210.21[7] |

| Role | Starting Material | Reagent / Solvent | Intermediate | Final Product |

| Typical Moles | 1.0 | 3.5 | ~0.92 (Theoretical) | ~0.92 (Theoretical) |

| Typical Yield | N/A | N/A | ~91.5%[4] | High (typically >85%) |

| Purity | >98% | >99% | >98% (after distillation)[4] | >97% |

| Physical Form | Liquid | Solid/Liquid | Liquid | White Solid |

Critical Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.

-

Phosphorus Reagents: Phosphorus trichloride and phosphorus oxychloride (used in alternative syntheses) are extremely hazardous. They are corrosive, react violently with water to liberate toxic gas, and are fatal if inhaled.[8][9] All work must be conducted in a certified chemical fume hood under an inert atmosphere.[9][10] Personal protective equipment (PPE), including heavy-duty gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield, is mandatory.[8][11]

-

tert-Butanol: This reagent is flammable and should be handled away from ignition sources.

-

Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe burns. Avoid contact with skin and eyes.

-

Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[10][11] Have appropriate quenching agents (e.g., sodium bicarbonate for acids, sodium bisulfite for oxidizers) and spill kits available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10][11]

Conclusion

The synthesis of this compound from tert-butanol, via a di-tert-butyl phosphite intermediate, is a robust and scalable method that circumvents the challenges of direct phosphorylation. By understanding the underlying principles of transesterification and oxidation, and by adhering strictly to the detailed protocols and safety guidelines outlined in this guide, researchers in drug development and organic synthesis can reliably produce this valuable reagent. This self-validating system, grounded in established chemical principles, empowers scientists to confidently incorporate this versatile building block into their synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (33494-81-4) for sale [vulcanchem.com]

- 3. di-tert-Butyl phosphite | Benchchem [benchchem.com]

- 4. DI-TERT-BUTYL PHOSPHITE synthesis - chemicalbook [chemicalbook.com]

- 5. CN102850394A - Preparation method of PPOH - Google Patents [patents.google.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. 33494-81-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. my.airliquide.com [my.airliquide.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Di-tert-butyl Hydrogen Phosphate (CAS 33494-81-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of di-tert-butyl hydrogen phosphate (CAS 33494-81-4), a versatile organophosphate compound. With its unique structural features, this reagent has found applications in diverse fields, from the synthesis of pharmaceutical prodrugs to the fabrication of advanced materials. This document delves into its chemical and physical properties, reactivity, and established applications, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₉O₄P, possesses a tetrahedral phosphorus center bonded to two tert-butoxy groups and two hydroxyl groups, one of which is deprotonated to form the phosphate anion. The bulky tert-butyl groups play a crucial role in the molecule's reactivity and stability, imparting significant steric hindrance around the phosphorus atom.[1] This steric shielding influences its behavior in chemical reactions, often leading to selective transformations.

A summary of its key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 33494-81-4 | [1] |

| Molecular Formula | C₈H₁₉O₄P | [1] |

| Molecular Weight | 210.21 g/mol | [1] |

| Physical State | Typically a white solid | [1] |

| Boiling Point | 252 °C | [1] |

| Density | 1.077 g/cm³ | [1] |

| Flash Point | 106 °C | [1] |

| pKa | 1.48 ± 0.50 (Predicted) |

Spectral Characterization

¹H NMR: The proton NMR spectrum is expected to be dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The acidic proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show two main signals: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons of the tert-butyl groups.

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphate ester region. The exact chemical shift would be influenced by the solvent and pH.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the central phosphorus atom and the bulky tert-butyl groups. These bulky substituents provide steric protection, which can moderate the reactivity of the phosphate group and influence the reaction pathway. For instance, the steric hindrance can prevent the formation of over-phosphorylated byproducts in reactions with polyhydroxylated compounds.

The hydroxyl group on the phosphate can be deprotonated to form a phosphate anion, which can act as a nucleophile in various reactions. The compound can also serve as a phosphorylating agent, transferring a phosphate group to a suitable substrate, typically an alcohol.

The mechanism of phosphorylation generally involves the activation of the phosphate group, followed by nucleophilic attack by the alcohol. The bulky tert-butyl groups can be removed under acidic conditions to yield the final phosphorylated product.

Applications in Synthesis and Materials Science

This compound has emerged as a valuable tool in several areas of chemical synthesis and materials science.

Pharmaceutical and Prodrug Applications

A significant application of this compound lies in the field of medicinal chemistry, particularly in the synthesis of prodrugs.[1] By masking a polar phosphate group with lipophilic tert-butyl groups, the resulting derivative can exhibit improved cell membrane permeability. Once inside the cell, these protecting groups can be cleaved by cellular enzymes to release the active phosphorylated drug. This strategy is particularly useful for delivering nucleotide analogs and other phosphorylated drugs that have poor bioavailability in their free form.[1]

Precursor for Advanced Materials

In materials science, this compound serves as a precursor for the synthesis of various inorganic phosphate materials.[1] For example, it is used in the preparation of Nasicon-type phosphates, which are known for their applications as fast ion conductors in solid-state batteries and other electrochemical devices.[1]

Furthermore, it is a key starting material for the synthesis of calcium phosphate ceramic biomaterials.[1] These materials are of great interest in biomedical applications, such as bone tissue engineering and dental implants, due to their biocompatibility and similarity to the mineral component of bone. The use of this compound allows for the controlled synthesis of these materials with specific properties.

Reagent in Organic Synthesis

Beyond its role in prodrug and materials synthesis, this compound is also employed as a versatile reagent in general organic synthesis. It can act as a phosphorylating agent for a variety of substrates. The steric bulk of the tert-butyl groups can be advantageous in achieving regioselectivity in the phosphorylation of complex molecules with multiple hydroxyl groups.

Experimental Protocols

While specific, detailed protocols for the synthesis and use of this compound are often proprietary or described in the context of complex multi-step syntheses, general procedures can be adapted from the literature for related compounds.

Generalized Synthesis of Dialkyl Hydrogen Phosphates

A general approach to synthesizing dialkyl hydrogen phosphates involves the controlled hydrolysis of the corresponding dialkyl chlorophosphate.

Materials:

-

Dialkyl chlorophosphate

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the dialkyl chlorophosphate in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of 1 M NaOH solution dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 30 minutes.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude dialkyl hydrogen phosphate.

-

Further purification can be achieved by chromatography or recrystallization as needed.

Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Generalized Protocol for Alcohol Phosphorylation using a Protected Phosphate Reagent

The phosphorylation of an alcohol using a protected phosphate reagent like this compound typically involves activation of the phosphate followed by reaction with the alcohol.

Materials:

-

This compound

-

Alcohol substrate

-

A suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or a phosphonium salt-based reagent)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

Acidic solution for deprotection (e.g., Trifluoroacetic acid in Dichloromethane)

Procedure:

-

Dissolve the alcohol substrate and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent to the solution at room temperature or 0 °C, depending on the reactivity of the substrate.

-

Stir the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting protected phosphate ester by column chromatography.

-

For deprotection, dissolve the purified product in a suitable solvent and treat with an acid, such as trifluoroacetic acid, until the tert-butyl groups are cleaved.

-

Remove the solvent and excess acid under reduced pressure to obtain the final phosphorylated product.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods must be optimized for each specific substrate.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent with a growing number of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive phosphate group and sterically demanding tert-butyl substituents allows for controlled and selective chemical transformations. As research in these fields continues to advance, the demand for and applications of this important compound are likely to expand.

References

1H and 31P NMR spectral data of Di-tert-butyl hydrogen phosphate

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Di-tert-butyl Hydrogen Phosphate

Authored by a Senior Application Scientist

Foreword: The Analytical Power of Multinuclear NMR in Organophosphorus Chemistry

This compound, (tBuO)₂P(O)OH, is a key intermediate and building block in synthetic organic and organometallic chemistry.[1][2] Its bulky tert-butyl groups confer unique solubility and reactivity properties, making it a valuable precursor for materials science and drug development.[1] Accurate and unambiguous characterization of this molecule is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique.

This guide provides an in-depth exploration of the ¹H and ³¹P NMR spectra of this compound. We will move beyond a simple recitation of spectral data, delving into the underlying principles that govern the observed chemical shifts and coupling constants. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only interpret these spectra but also to understand the causality behind experimental choices and to design robust analytical protocols. We will emphasize the synergistic power of observing both the proton (¹H) and phosphorus (³¹P) nuclei, a combination that provides a comprehensive and self-validating structural portrait of the molecule.

Foundational Principles: Understanding the ¹H and ³¹P NMR Landscape

NMR spectroscopy leverages the magnetic properties of atomic nuclei. For the analysis of this compound, two nuclei are of primary importance: ¹H and ³¹P.

-

¹H (Proton) NMR: The most common NMR experiment, sensitive to the electronic environment of hydrogen atoms.

-

³¹P NMR: A highly effective technique for phosphorus-containing compounds. The ³¹P nucleus has a spin of ½ and 100% natural abundance, resulting in excellent NMR sensitivity and sharp signals.[3] A key advantage of ³¹P NMR is its vast chemical shift range (approx. 2000 ppm), which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[3][4]

The two key parameters obtained from an NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a standard reference (Tetramethylsilane or TMS for ¹H; 85% phosphoric acid for ³¹P).[5] Factors influencing the chemical shift include the electronegativity of neighboring atoms, molecular geometry, and solvent effects.[5][6] For phosphorus compounds, the oxidation state and coordination number cause dramatic changes in the ³¹P chemical shift.[7]

-

Spin-Spin Coupling (J): This arises from the interaction of nuclear spins through the intervening bonding electrons. It results in the splitting of a single resonance into a multiplet. The magnitude of the coupling constant, measured in Hertz (Hz), provides information about the number of bonds separating the interacting nuclei. In this molecule, we are particularly interested in couplings between ¹H and ³¹P nuclei.[8]

Spectral Analysis of this compound

The ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Two distinct signals are expected:

-

t-Butyl Protons (-C(CH₃)₃): The 18 protons of the two tert-butyl groups are chemically and magnetically equivalent. In the absence of coupling, this would produce a single, intense peak. However, these protons are three bonds removed from the phosphorus atom, leading to spin-spin coupling (³JHP). Consequently, the singlet is split into a doublet.

-

Acidic Proton (-OH): The single proton of the hydroxyl group is directly bonded to an oxygen atom, which is in turn bonded to the phosphorus. This proton is acidic and capable of chemical exchange with other protic species (like trace water in the solvent). This exchange process often broadens the signal significantly. Its chemical shift is highly sensitive to solvent, concentration, and temperature. While a one-bond coupling to phosphorus (¹JHP) exists, it is often not resolved due to this rapid exchange.[9]

Table 1: Summary of Expected ¹H NMR Spectral Data

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration | Notes |

| -C(CH ₃)₃ | Doublet | ~1.5 | ³JHP ≈ 1-2 Hz | 18H | The large integration value makes this peak unmistakable. The small coupling constant may require good resolution to observe clearly. |

| P-OH | Singlet (broad) | Variable (e.g., 8-12 ppm) | ¹JHP (often unobserved) | 1H | Position and width are highly dependent on experimental conditions. May not be observed in the presence of D₂O due to H/D exchange. |

The ³¹P NMR Spectrum

The ³¹P NMR spectrum provides a direct and unambiguous window into the phosphorus center. The standard experiment is performed with simultaneous decoupling of all proton frequencies (denoted as ³¹P{¹H}), which collapses all H-P couplings and simplifies the spectrum.

-

Proton-Decoupled Spectrum (³¹P{¹H}): This is the most common acquisition method. It yields a single, sharp singlet. The chemical shift for phosphate esters typically falls within a well-defined range.[10][11] This experiment is excellent for identification and quantification.[9]

-

Proton-Coupled Spectrum: In this experiment, the proton decoupler is turned off. The single phosphorus nucleus is coupled to the 18 equivalent tert-butyl protons (³JHP). This will split the phosphorus signal into a multiplet of 19 lines (a nonadecatet), though in practice, it often appears as a single broad multiplet due to the complexity and small coupling value. Coupling to the acidic proton (¹JHP) may also occur but is often absent due to exchange, as noted earlier.[9]

Solvent and pH Effects: The ³¹P chemical shift of phosphates is particularly sensitive to the surrounding environment.[6][12] Hydrogen bonding with the solvent can cause significant shifts.[13] Furthermore, because this compound is an acid, its state of protonation will drastically alter the electron density at the phosphorus nucleus, leading to large changes in the chemical shift.[14] Therefore, consistency in solvent and sample preparation is crucial for reproducible results.

Table 2: Summary of Expected ³¹P NMR Spectral Data

| Experiment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |

| ³¹P{¹H} (Proton-Decoupled) | Singlet | ~ -10 to -15 | The standard, most useful experiment for identification and quantification. Referenced to external 85% H₃PO₄ at 0 ppm. |

| ³¹P (Proton-Coupled) | Multiplet | ~ -10 to -15 | Shows coupling to the 18 tert-butyl protons. Primarily used for confirming structural assignments through J-coupling. |

Experimental Protocols: A Self-Validating System

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation

This protocol ensures the sample is correctly prepared for analysis, minimizing common issues like poor spectral resolution.

Materials:

-

This compound (5-10 mg for ¹H; 20-50 mg for ³¹P)

-

High-quality 5 mm NMR tube

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆), 0.6-0.7 mL

-

Glass Pasteur pipette

-

Small vial for dissolution

Procedure:

-

Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15][16] Mix gently until the solid is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[15]

-

Transfer: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube.

-

Filtering (if necessary): If any solid particulates are visible, the solution must be filtered. This can be done by plugging a Pasteur pipette with a small amount of cotton or glass wool and filtering the solution directly into the NMR tube.[17] Solid particles will degrade the spectral quality.[15][18]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition

These are general starting parameters. Optimization may be required based on the specific instrument and sample concentration.

For ¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set up a standard proton experiment with the following key parameters:

-

Number of Scans (NS): 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Acquire and process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

For ³¹P{¹H} NMR Acquisition (for Quantitative Analysis):

-

Tune the phosphorus channel on the NMR probe.

-

Set up a ³¹P experiment with proton decoupling. For accurate quantification, it is critical to use inverse-gated decoupling.[9] This method turns on the proton decoupler only during data acquisition, suppressing coupling while preventing the Nuclear Overhauser Effect (NOE), which can artificially and unevenly enhance signal intensities.[3]

-

Set the following key parameters:

-

Number of Scans (NS): 64-128 scans, depending on concentration.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nucleus. A delay of 10-20 seconds is a conservative and safe starting point for quantitative work.

-

-

Acquire and process the data. Reference the spectrum to the external 85% H₃PO₄ standard.

Integrated Data Interpretation Workflow

The process from sample to structure is a logical sequence of steps, each validating the next. This workflow ensures that the final structural assignment is robust and well-supported by the empirical data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DI-T-BUTYL PHOSPHORIC ACID | 33494-81-4 [chemicalbook.com]

- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | Semantic Scholar [semanticscholar.org]

- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 6. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. organomation.com [organomation.com]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Di-tert-butyl Hydrogen Phosphate

Introduction: The Structural Significance of Di-tert-butyl Hydrogen Phosphate in Supramolecular Chemistry and Drug Development

This compound ((tBuO)₂PO₂H), a sterically hindered organophosphate, serves as a critical building block in coordination chemistry and the synthesis of novel materials. Its bulky tert-butyl groups impart unique solubility, stability, and reactivity, making it a ligand of choice in the design of metal-organic frameworks, catalysts, and precursors for advanced ceramic materials.[1] In the pharmaceutical industry, understanding the three-dimensional architecture of phosphate-containing molecules is paramount for designing effective kinase inhibitors and prodrugs, where precise molecular recognition and intermolecular interactions govern therapeutic efficacy.

This technical guide provides a comprehensive analysis of the crystal structure of the di-tert-butyl phosphate anion. While a definitive crystal structure of the free acid has remained elusive in publicly accessible databases, its intricate structural details have been unveiled through the single-crystal X-ray diffraction (XRD) analysis of its various metal complexes. By examining the anion's conformation and its role in crystal packing within these complexes, we can derive invaluable insights into its inherent structural predispositions and its functional behavior in the solid state. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural chemistry of this versatile organophosphate.

Experimental Foundation: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The principles and protocols described herein represent a self-validating system, ensuring the integrity of the final structural model.

Synthesis of this compound

A common and effective laboratory-scale synthesis involves the oxidation of di-tert-butyl phosphite. This method reliably produces the target phosphate with high purity, a crucial prerequisite for successful crystallization.

Protocol: Oxidation of Di-tert-butyl Phosphite

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine di-tert-butyl phosphite and a slight excess of potassium bicarbonate (KHCO₃) in an aqueous solution.

-

Oxidation: Slowly add potassium permanganate (KMnO₄) to the cooled and stirring solution. The temperature should be carefully monitored and maintained near 0°C to control the exothermic reaction.

-

Reaction Monitoring: After the addition of KMnO₄ is complete, allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified and extracted with an organic solvent, such as dichloromethane.

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.[1]

Crystallization: The Art and Science of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For this compound and its metal complexes, slow evaporation and vapor diffusion techniques are commonly employed. The choice of solvent is critical and is often determined empirically.

Protocol: Slow Evaporation Technique

-

Solution Preparation: Prepare a saturated solution of the purified this compound or its metal complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar co-solvent).

-

Crystallization Vessel: Transfer the solution to a clean vial or small beaker.

-

Controlled Evaporation: Cover the vessel with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant, cool temperature. Crystal growth can take several days to weeks.

Protocol: Vapor Diffusion Technique

-

Sample Preparation: Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

-

Apparatus Setup: Place this solution in a small, open vial. Position this vial inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant).

-

Diffusion and Crystallization: Over time, the vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Core Analysis: Unveiling the Crystal Structure

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule.

Single-Crystal X-ray Diffraction (XRD) Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation. Monochromatic X-rays are diffracted by the crystal's lattice planes, and the resulting diffraction pattern is collected by a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F².

Structural Insights: The Di-tert-butyl Phosphate Anion in the Solid State

Analysis of various crystal structures containing the di-tert-butyl phosphate anion reveals a consistent tetrahedral geometry around the central phosphorus atom. The bulky tert-butyl groups significantly influence the local conformation and the intermolecular interactions.

Intramolecular Geometry

The P-O bond lengths to the tert-butyl groups are typical for single bonds, while the P-O bonds of the deprotonated phosphate moiety exhibit partial double bond character due to resonance. The O-P-O bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky tert-butyl groups and the electronic effects of the phosphate oxygen atoms.

| Parameter | Typical Value Range |

| P-O(tert-butyl) Bond Length | 1.58 - 1.62 Å |

| P-O(phosphate) Bond Length | 1.48 - 1.52 Å |

| O-P-O(tert-butyl) Angle | 100 - 105° |

| O-P-O(phosphate) Angle | 115 - 120° |

Note: These values are generalized from various metal complexes containing the di-tert-butyl phosphate ligand and may vary slightly depending on the specific coordination environment.

Intermolecular Interactions and Crystal Packing

In the solid state, the di-tert-butyl phosphate anions, when part of a larger complex, engage in a variety of non-covalent interactions that dictate the overall crystal packing. Hydrogen bonding is a predominant feature, with the phosphate oxygen atoms acting as hydrogen bond acceptors. In complexes where the this compound acts as a neutral ligand, the P-OH group can serve as a hydrogen bond donor.

The bulky tert-butyl groups, while sterically demanding, can also participate in weaker C-H···O interactions. The overall packing is a delicate balance between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals forces.

Conclusion: A Foundation for Rational Design

The crystal structure analysis of this compound, gleaned from its various coordination complexes, provides a foundational understanding of its conformational preferences and intermolecular interactions. The steric hindrance imposed by the tert-butyl groups, coupled with the hydrogen bonding capabilities of the phosphate moiety, dictates its role in the assembly of supramolecular structures. For researchers in materials science and drug development, this structural knowledge is invaluable for the rational design of new materials with tailored properties and potent pharmaceuticals with high specificity and efficacy. The experimental protocols and analytical insights presented in this guide offer a robust framework for future investigations into the rich structural chemistry of this important organophosphate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Di-tert-butyl Hydrogen Phosphate

Executive Summary

Di-tert-butyl hydrogen phosphate (DtBHP) is a dialkyl phosphate ester utilized in various sectors of organic synthesis and materials science. A comprehensive understanding of its thermal behavior is paramount for ensuring its safe handling, storage, and effective application. This guide provides a detailed examination of the thermal stability, decomposition pathways, and requisite analytical methodologies for DtBHP. The primary decomposition mechanism involves the thermally induced elimination of isobutylene from the tert-butyl groups, a characteristic reaction of tert-butyl esters, which subsequently yields phosphoric acid. At higher temperatures, this intermediate undergoes condensation to form polyphosphoric acids. This document delineates these processes, offers detailed protocols for their investigation using thermal analysis techniques, and discusses methods for the identification and quantification of decomposition products.

Introduction and Physicochemical Properties

This compound (C₈H₁₉O₄P) is an organophosphate compound whose utility is intrinsically linked to its chemical reactivity and thermal stability. The presence of two bulky tert-butyl ester groups significantly influences its decomposition profile compared to less sterically hindered dialkyl phosphates.[1] An accurate assessment of its thermal limits is crucial for preventing runaway reactions and ensuring the integrity of processes in which it is used.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 33494-81-4 | [2][3][4] |

| Molecular Formula | C₈H₁₉O₄P | [2][4] |

| Molecular Weight | 210.21 g/mol | [2] |

| IUPAC Name | di(tert-butyl) hydrogen phosphate | [5] |

| Synonyms | Di-t-butyl phosphoric acid, Phosphoric acid di-tert-butyl ester | [3][5] |

| Physical Form | Solid or liquid (purity dependent) | [2][5] |

| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. | [5] |

Thermal Decomposition Pathways

The thermal degradation of this compound is predicted to occur in a sequential, multi-stage process. This assessment is based on the established principles of organophosphate chemistry and the known behavior of tert-butyl esters under thermal stress.[1]

Stage 1: Elimination of Isobutylene

The primary and most significant decomposition event is the elimination of isobutylene from the phosphate ester. The tert-butyl group is an excellent leaving group, readily forming a stable tert-butyl cation which then deprotonates to yield isobutylene gas. This reaction proceeds via a mechanism analogous to an E1 elimination, likely catalyzed by the acidic proton on the phosphate moiety itself. This initial stage results in the formation of mono-tert-butyl hydrogen phosphate and subsequently orthophosphoric acid (H₃PO₄).

(tBuO)₂P(O)OH → tBuOH + (tBuO)P(O)(OH)₂ → H₃PO₄ + 2 C₄H₈

Stage 2: Condensation of Phosphoric Acid

Upon further heating, the orthophosphoric acid generated in the first stage undergoes a series of condensation reactions. This process involves the elimination of water molecules to form pyrophosphoric acid (H₄P₂O₇) and, at progressively higher temperatures, longer-chain polyphosphoric acids.[6][7]

2 H₃PO₄ → H₄P₂O₇ + H₂O H₄P₂O₇ + H₃PO₄ → H₅P₃O₁₀ + H₂O

The following diagram illustrates the proposed decomposition cascade.

Thermal Analysis Techniques

To empirically validate the proposed decomposition mechanism and quantify the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing clear data on decomposition temperatures and stoichiometry.[8] For DtBHP, a TGA thermogram is expected to show two primary mass loss regions:

-

First Mass Loss: A sharp decrease in mass corresponding to the loss of two isobutylene molecules per molecule of DtBHP. This would account for approximately 53.3% of the initial mass.

-

Second Mass Loss: A more gradual mass loss at higher temperatures, corresponding to the condensation of phosphoric acid and the release of water.

Protocol 1: Thermogravimetric Analysis of DtBHP

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is recommended to isolate the thermal decomposition from oxidative processes.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the percentage mass loss for each distinct step and correlate it with the proposed decomposition products (isobutylene, water).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is used to determine the energetics (exothermic or endothermic nature) of thermal events like melting and decomposition. The decomposition of tert-butyl esters is often highly exothermic and can pose a risk of thermal runaway.[10][11]

-

Expected Thermogram: A DSC curve for DtBHP would likely show an endothermic peak corresponding to its melting point, followed by one or more strong exothermic peaks associated with the decomposition reactions.

-

Kinetic Analysis: By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the ASTM E698 standard, providing deeper insight into the reaction kinetics.[11]

Protocol 2: Differential Scanning Calorimetry of DtBHP

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure stainless steel DSC pan. The use of a sealed pan is critical to contain volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

Safety Note: Due to the potential for energetic decomposition and pressure buildup, perform initial scans on very small sample sizes (<1 mg) and behind a safety shield.

-

-

Data Analysis:

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Integrate the area under the exothermic peaks to determine the heat of decomposition (ΔH_decomp) in J/g.

-

Determine the onset temperature of decomposition (T_onset) as an indicator of thermal stability.

-

Analytical Methodologies for Decomposition Products

The definitive identification and quantification of decomposition products require robust analytical techniques. Gas and Liquid Chromatography, particularly when coupled with Mass Spectrometry, are the gold standards for this purpose.[12][13]

Table 2: Analytical Techniques for DtBHP and its Decomposition Products

| Technique | Analyte(s) | Sample Preparation | Purpose | Reference(s) |

| Headspace GC-MS | Isobutylene | Heating the sample in a sealed vial and injecting the headspace vapor. | Identification and quantification of volatile decomposition products. | [14] |

| GC-MS | DtBHP, Mono-tert-butyl phosphate | Derivatization (e.g., silylation or methylation) to increase volatility. | Separation and identification of parent compound and less volatile phosphate esters. | [15][16][17] |

| LC-MS | DtBHP, Mono-tert-butyl phosphate, Phosphoric Acid | Dilution in a suitable mobile phase. | Direct analysis of non-volatile, polar analytes without derivatization. | [12] |

| GC-FPD | All Phosphorus-containing species | Derivatization may be required. | Selective and sensitive quantification of organophosphorus compounds. | [12][18] |

Protocol 3: GC-MS Analysis of Non-Volatile Decomposition Products

This protocol provides a framework for identifying the phosphate-containing species after a controlled thermal degradation experiment.

-

Sample Degradation: Heat a known quantity of DtBHP in a sealed reactor to a specific temperature (e.g., determined from TGA/DSC results) for a set duration.

-

Sample Preparation & Derivatization:

-

Dissolve the cooled residue in a suitable solvent (e.g., methylene chloride).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at ~70 °C for 30 minutes to convert the acidic protons on the phosphates into volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Conditions:

-

GC Column: Use a low-polarity column, such as a 30 m x 0.25 mm, 0.25 µm HP-5MS or equivalent.[15]

-

Injector: Split/splitless injector at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[15]

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 500.

-

-

Data Analysis:

-

Identify peaks corresponding to the TMS derivatives of DtBHP, mono-tert-butyl hydrogen phosphate, and phosphoric acid by comparing their mass spectra with reference libraries (e.g., NIST).

-

Safety, Handling, and Storage

Given its chemical nature and thermal instability, strict safety protocols must be followed when working with this compound.

-

Hazards: The compound is classified as a highly flammable liquid and vapor, may cause skin irritation and serious eye damage, and can be harmful if inhaled or swallowed.[5]

-

Safe Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][5] Avoid contact with skin and eyes, and prevent inhalation of fumes or dust. Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. It should be stored separately from incompatible materials such as strong oxidizing agents.[5]

Conclusion

The thermal stability of this compound is governed by the lability of its tert-butyl ester groups. Its decomposition proceeds through a predictable pathway involving the initial elimination of isobutylene to form phosphoric acid, which subsequently condenses at higher temperatures. A combination of TGA and DSC provides a comprehensive profile of its thermal behavior, defining safe operating temperatures and revealing the energetic nature of its decomposition. Chromatographic methods, especially GC-MS, are essential for the definitive identification of both volatile and non-volatile degradation products. Adherence to rigorous safety and handling protocols is mandatory to mitigate the risks associated with its flammability and potential for energetic decomposition.

References

- 1. benchchem.com [benchchem.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. aksci.com [aksci.com]

- 6. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. jes.or.jp [jes.or.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. cromlab-instruments.es [cromlab-instruments.es]

- 18. epa.gov [epa.gov]

Solubility of Di-tert-butyl hydrogen phosphate in organic solvents

An In-Depth Technical Guide to the Solubility of Di-tert-butyl Hydrogen Phosphate in Organic Solvents

Introduction

This compound (DBP), a dialkyl phosphate ester, is a compound of significant interest in organic synthesis and medicinal chemistry. Its utility often hinges on its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for its effective application in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of DBP and outlines robust experimental protocols for its quantitative determination. Given the scarcity of published systematic solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides researchers, scientists, and drug development professionals with the tools to determine solubility in their specific systems of interest.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, but a deeper understanding requires an examination of the specific molecular characteristics of this compound.

Molecular Structure and Polarity

This compound possesses a distinct amphiphilic character. Its molecular structure consists of a highly polar phosphate head group and two bulky, nonpolar tert-butyl groups.[1][2]

-

Polar Head Group: The central phosphorus atom is bonded to a hydroxyl group (-OH) and a phosphoryl group (P=O), both of which are highly polar and capable of engaging in strong intermolecular interactions.

-

Nonpolar Tails: The two tert-butyl groups are hydrocarbon moieties that are nonpolar and interact primarily through weaker van der Waals forces.

This dual nature means that the overall polarity of the molecule is a balance between these two regions. The calculated topological polar surface area (TPSA) of 65.57 Ų indicates a significant polar character.[3]

Hydrogen Bonding Capability

Hydrogen bonding is a critical determinant of solubility, particularly in protic solvents. This compound can act as both a hydrogen bond donor and acceptor:[3]

-

Hydrogen Bond Donor: The hydroxyl group (P-OH) can donate a hydrogen bond to an electronegative atom in a solvent molecule (e.g., the oxygen in an alcohol or a ketone).

-

Hydrogen Bond Acceptor: The oxygen of the phosphoryl group (P=O) and the ester linkages (P-O-C) can accept hydrogen bonds from a donor group in a solvent molecule.[3]

This capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents.

Steric Hindrance

The two bulky tert-butyl groups introduce significant steric hindrance around the polar phosphate core.[1][2] This steric shielding can impede the close approach of solvent molecules, potentially limiting the effectiveness of solvation, even in polar solvents. This effect is a crucial consideration when comparing the solubility of DBP to less hindered phosphate esters.[4]

Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic components: the enthalpy (ΔH) and entropy (ΔS) of solution. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG = ΔH - TΔS).[5][6]

-

Breaking Solute-Solute Interactions (Endothermic): Energy is required to overcome the intermolecular forces (hydrogen bonds and dipole-dipole interactions) holding the DBP molecules together in the solid crystal lattice.

-

Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Forming Solute-Solvent Interactions (Exothermic): Energy is released when the DBP molecule interacts with the solvent molecules through forces like hydrogen bonding and dipole-dipole interactions.[7]

The net enthalpy of solution can be either endothermic or exothermic. A significant increase in entropy upon dissolution, as the ordered crystal lattice is broken down and the molecules become more disordered in solution, can drive the process even if it is endothermically unfavorable.[5]

Predicted Solubility Profile

Based on the physicochemical principles outlined above, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted. It is crucial to note that these are predictions and should be confirmed experimentally for any specific application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (both donor and acceptor) with the solvent.[8] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions. The phosphoryl oxygen can act as a hydrogen bond acceptor for any trace water. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Capable of some dipole-dipole interactions. Chloroform can act as a weak hydrogen bond donor. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Sparingly Soluble | The nonpolar tert-butyl groups may provide some affinity, but the highly polar phosphate head will limit overall solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces in the DBP crystal lattice. |

Methodologies for Experimental Solubility Determination

Accurate solubility data is best obtained through empirical measurement. It is important to distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure.[1][9] It is a path-independent property.

-

Kinetic Solubility measures the concentration at which a compound precipitates out of solution when added from a concentrated stock solution (typically in DMSO).[1][10] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution and is highly dependent on the experimental protocol.[9][10]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Principle: An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid, then carefully pipette the clear supernatant.

-

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Techniques for Quantification

The choice of analytical technique depends on the required sensitivity, the properties of the solute, and the available instrumentation.

-

Gravimetric Analysis:

-

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.[13][14]

-

Protocol:

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[15]

-

Calculate the solubility based on the mass of the residue and the initial volume of the solution.

-

-

Causality: This method is simple and does not require a chromophore, but it is less sensitive and can be affected by non-volatile impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: A small, known volume of the saturated solution is injected into an HPLC system. The compound is separated from any impurities, and its concentration is determined by comparing its peak area to a standard calibration curve.[16][17]

-

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject a known volume of the filtered, and if necessary diluted, supernatant.

-

Determine the concentration of DBP in the sample from the calibration curve.[16]

-

-

Causality: HPLC is highly specific, sensitive, and can separate the analyte from impurities, making it one of the most reliable methods for solubility determination.[18]

-

-

UV-Vis Spectroscopy:

-

Principle: If DBP exhibits absorbance in the UV-Vis spectrum, its concentration can be determined by measuring the absorbance of the saturated solution and applying the Beer-Lambert Law.[19][20]

-

Protocol:

-

Identify the wavelength of maximum absorbance (λmax) for DBP in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance to create a calibration curve.

-

Measure the absorbance of the filtered supernatant (diluted if necessary to be within the linear range of the calibration curve).

-

Calculate the concentration from the calibration curve.

-

-

Causality: This method is rapid and straightforward but requires the compound to have a chromophore and is susceptible to interference from UV-absorbing impurities.

-

Visualization of Molecular Interactions

The solubility of this compound in polar protic solvents like methanol is driven by a network of favorable intermolecular interactions.

Interactions between DBP and Methanol

Caption: Hydrogen bonding between DBP and Methanol.

Conclusion

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. This compound (33494-81-4) for sale [vulcanchem.com]

- 3. 33494-81-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Item - Steric and kinetic effects of the t-butyl substituent at phosphorus. - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. Khan Academy [khanacademy.org]

- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 8. Organophosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. improvedpharma.com [improvedpharma.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. scirp.org [scirp.org]

- 20. researchgate.net [researchgate.net]

Mechanism of Di-tert-butyl hydrogen phosphate synthesis

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Hydrogen Phosphate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (dtbp-H) is a dialkyl phosphate ester of significant interest in modern chemistry. Its bulky tert-butyl groups confer unique steric and electronic properties, making it a valuable reagent and intermediate in diverse fields. In pharmaceutical development, it serves as a crucial component in the synthesis of N-phosphonooxymethyl prodrugs, enhancing the bioavailability of therapeutic agents.[1] For materials scientists, dtbp-H and its metal complexes are versatile single-source precursors for creating nano-sized ceramic phosphates and advanced materials like Nasicon-type fast ion conductors.[1][2][3] Furthermore, its role as a phosphorylating agent and a starting material for other complex phosphorus-containing compounds solidifies its importance in synthetic chemistry.[1]

This guide provides an in-depth exploration of the core mechanisms for synthesizing this compound. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the synthesis. We will dissect the most prevalent and effective synthetic routes, grounding our discussion in mechanistic logic and field-proven insights to ensure both accuracy and reproducibility.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is paramount before undertaking its synthesis. The key data for this compound is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33494-81-4 | [4] |

| Molecular Formula | C₈H₁₉O₄P | [4] |

| Molecular Weight | 210.21 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 252 °C | [5] |

| Density | 1.077 g/cm³ | [5] |

| pKa (Predicted) | 1.48 ± 0.50 | [5] |

| Storage Temperature | 2-8 °C | [5] |

Safety Synopsis: this compound is classified as a corrosive solid.[6] Handling requires stringent adherence to safety protocols, including the use of personal protective equipment (gloves, protective clothing, eye/face protection) in a well-ventilated area.[7] Avoid breathing dust and prevent contact with skin and eyes.[7] All handling should be performed away from ignition sources.[7]

PART 1: Core Synthesis Mechanisms & Rationale

The synthesis of this compound can be approached through several distinct mechanistic pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. We will explore two primary, reliable routes: the oxidation of a phosphite precursor and the direct phosphorylation of tert-butanol.

Mechanism I: Oxidation of Di-tert-butyl Phosphite

This is arguably one of the most efficient and high-yielding methods for producing this compound. The logic is straightforward: a P(III) species (di-tert-butyl phosphite) is oxidized to the more stable P(V) state (the target phosphate).

Causality: Di-tert-butyl phosphite exists in tautomeric equilibrium with its phosphonate form, but it readily undergoes oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are highly effective for this transformation. The reaction is typically performed in an aqueous medium where the permanganate ion (MnO₄⁻) acts as the oxygen source, being reduced to manganese dioxide (MnO₂) in the process. The use of a base, such as potassium bicarbonate, helps to maintain a suitable pH and facilitate the reaction.[5]

Caption: Oxidation of Di-tert-butyl Phosphite to Phosphate.

Mechanism II: Phosphorylation of tert-Butanol via Phosphorus Oxychloride

This classic approach builds the phosphate ester directly from the corresponding alcohol and a phosphorus source. Phosphorus oxychloride (POCl₃) is a highly reactive and common phosphorylating agent.

Causality: The mechanism involves a stepwise nucleophilic substitution at the electrophilic phosphorus center.

-

First Substitution: The hydroxyl group of tert-butanol attacks the phosphorus atom of POCl₃, displacing a chloride ion. This forms a mono-tert-butyl phosphorodichloridate intermediate.

-

Second Substitution: A second molecule of tert-butanol attacks this intermediate, displacing another chloride ion to yield di-tert-butyl phosphorochloridate.

-

Hydrolysis: The final P-Cl bond is hydrolyzed during aqueous workup to give the desired this compound.

A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct generated at each substitution step. An acid scavenger, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is essential.[8] The base neutralizes the HCl, preventing it from protonating the starting alcohol (which would deactivate it as a nucleophile) and preventing acid-catalyzed side reactions.[8]

Caption: Stepwise Synthesis from Phosphorus Oxychloride.

PART 2: Self-Validating Experimental Protocol

The following protocol details the synthesis via the oxidation of di-tert-butyl phosphite, a method noted for its high yield and operational simplicity.[5] This protocol is designed as a self-validating system, with clear checkpoints to ensure reaction progression and product purity.

Objective: To synthesize this compound from di-tert-butyl phosphite.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Notes |

| Di-tert-butyl phosphite | 194.21 | 38.8 | 0.2 | Starting material |

| Potassium bicarbonate (KHCO₃) | 100.12 | 12.2 | 0.12 | Base |

| Potassium permanganate (KMnO₄) | 158.03 | 23.1 | 0.14 | Oxidizing agent |

| Deionized Water | 18.02 | 170 mL | - | Solvent |